molecular formula C14H18N2O2 B1419005 6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157411-22-7

6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1419005
CAS No.: 1157411-22-7
M. Wt: 246.3 g/mol
InChI Key: HBVPCUVRIGWZOZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of a quinoline derivative with an oxan-4-ylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: It can undergo substitution reactions where the oxan-4-yl group is replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one include other quinoline derivatives and tetrahydroquinoline derivatives. These compounds share structural similarities but may differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific oxan-4-yl substitution, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-(oxan-4-ylamino)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14-4-1-10-9-12(2-3-13(10)16-14)15-11-5-7-18-8-6-11/h2-3,9,11,15H,1,4-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVPCUVRIGWZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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